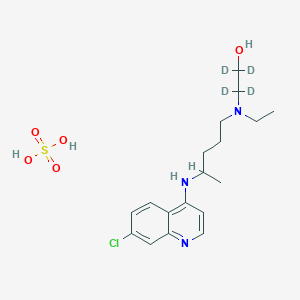

Hydroxychloroquin-d4 (Sulfat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

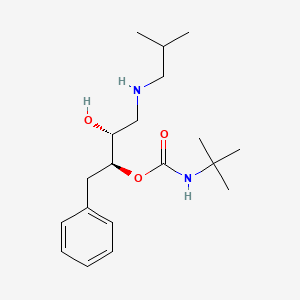

Hydroxychloroquine-d4 (sulfate) is a deuterated form of hydroxychloroquine sulfate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard for the quantification of hydroxychloroquine in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Hydroxychloroquine itself is an aminoquinoline with antimalarial, anti-inflammatory, and antiviral activities .

Wissenschaftliche Forschungsanwendungen

Hydroxychloroquin-d4 (Sulfat) hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als interner Standard in der analytischen Chemie zur Quantifizierung von Hydroxychloroquin verwendet.

Biologie: Wird in Studien zum Metabolismus und zur Pharmakokinetik von Hydroxychloroquin eingesetzt.

Medizin: Wird in der Forschung zur Behandlung von Krankheiten wie Malaria, rheumatoider Arthritis und systemischem Lupus erythematodes eingesetzt.

Industrie: In der Entwicklung von Pharmazeutika und in Qualitätskontrollprozessen eingesetzt

5. Wirkmechanismus

Hydroxychloroquin-d4 (Sulfat) entfaltet seine Wirkungen durch verschiedene Mechanismen:

Interferenz mit dem endocytischen Weg: Es interferiert mit dem endocytischen Weg und beeinflusst den intrazellulären Transport von Krankheitserregern.

Blockade von Sialinsäure-Rezeptoren: Es blockiert Sialinsäure-Rezeptoren und verhindert den Eintritt von Viren in Wirtszellen.

Einschränkung der pH-vermittelten Spaltung des Spike-Proteins: Es schränkt die pH-vermittelte Spaltung von Spike-Proteinen an der Bindungsstelle des Angiotensin-Converting-Enzyms 2 (ACE2) ein.

Verhinderung des Zytokinsturms: Es verhindert den Zytokinsturm, indem es die Produktion und Freisetzung von Zytokinen wie Interleukin-1, Interleukin-6 und Tumornekrosefaktor-alpha hemmt

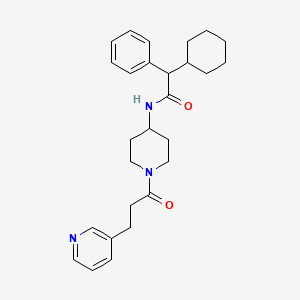

Ähnliche Verbindungen:

Chloroquin: Eine eng verwandte Verbindung mit ähnlichen antimalariellen und antiviralen Eigenschaften.

Chinin: Ein weiteres Aminoquinolin, das zur Behandlung von Malaria eingesetzt wird.

Mefloquin: Ein synthetisches Derivat von Chinin mit antimalarieller Aktivität.

Einzigartigkeit: Hydroxychloroquin-d4 (Sulfat) ist aufgrund seiner Deuterium-Markierung einzigartig, die für eine verbesserte Stabilität sorgt und eine präzise Quantifizierung in analytischen Methoden ermöglicht. Diese Isotopenmarkierung hilft auch bei der Untersuchung der Pharmakokinetik und des Metabolismus von Hydroxychloroquin, ohne dass es zu Interferenzen durch endogene Verbindungen kommt .

Wirkmechanismus

Target of Action

Hydroxychloroquine-d4 (sulfate), a deuterium-labeled derivative of Hydroxychloroquine sulfate, is primarily targeted at Toll-like receptor 7/9 (TLR7/9) . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

Hydroxychloroquine-d4 (sulfate) works by inhibiting TLR7/9 signaling . This inhibition modulates the immune response, reducing inflammation and damage in autoimmune diseases . It also exhibits antimalarial and antiviral activities .

Biochemical Pathways

Hydroxychloroquine-d4 (sulfate) affects several biochemical pathways. It inhibits the production of IL-22, IL-17A, and IL-6 induced by phorbol 12-myristate 13-acetate and ionomycin in peripheral blood mononuclear cells . It also inhibits the accumulation of sequestosome-1 (SQSTM1) puncta , a marker of autophagy, in a concentration-dependent manner .

Pharmacokinetics

Hydroxychloroquine-d4 (sulfate) is intended for use as an internal standard for the quantification of hydroxychloroquine by GC- or LC-MS . The deuterium substitution in the molecule has the potential to affect the pharmacokinetic and metabolic profiles of the drug . .

Result of Action

The inhibition of TLR7/9 signaling by Hydroxychloroquine-d4 (sulfate) results in a modulation of the immune response, reducing inflammation and damage in autoimmune diseases . Its antimalarial activity is exhibited against the chloroquine-sensitive NF54 and D6 strains of P. falciparum . It also shows antiviral activity, reducing viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxychloroquine-d4 (sulfate). For instance, the drug’s ecotoxicity and bioaccumulation potential have been noted due to its ecological persistence . The improper treatment of waste and lack of proper legislation have led to the contamination of surface and groundwater with Hydroxychloroquine and its toxic metabolites . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .

Biochemische Analyse

Biochemical Properties

Hydroxychloroquine-d4 (sulfate) interacts with various enzymes and proteins in biochemical reactions. It is metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C8 . It also inhibits the production of certain cytokines, such as IL-22, IL-17A, and IL-6 .

Cellular Effects

Hydroxychloroquine-d4 (sulfate) has significant effects on various types of cells and cellular processes. It inhibits the accumulation of sequestosome-1 (SQSTM1) puncta, a marker of autophagy, in mouse embryonic fibroblasts (MEFs) in a concentration-dependent manner . It also reduces viral titers of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in the culture supernatant of infected Vero E6 cells .

Molecular Mechanism

The molecular mechanism of action of Hydroxychloroquine-d4 (sulfate) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to inhibit the production of certain cytokines, indicating its role in modulating immune responses . It also inhibits the accumulation of SQSTM1 puncta, suggesting its role in regulating autophagy .

Temporal Effects in Laboratory Settings

The effects of Hydroxychloroquine-d4 (sulfate) change over time in laboratory settings. For instance, it has been found that short-term hydroxychloroquine courses can generate significant concentrations persisting above 500 ng/mL up to 16 days after discontinuation of treatment .

Metabolic Pathways

Hydroxychloroquine-d4 (sulfate) is involved in various metabolic pathways. It is metabolized by CYP3A4, CYP2D6, and CYP2C8 . The metabolites of Hydroxychloroquine-d4 (sulfate) also inhibit CYP3A .

Subcellular Localization

The subcellular localization of Hydroxychloroquine-d4 (sulfate) is not explicitly known. Based on the properties of hydroxychloroquine, it may be localized in various cellular compartments, including lysosomes, where it is known to interfere with lysosomal activity and autophagy .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Hydroxychloroquin-d4 (Sulfat) beinhaltet die Deuterierung von Hydroxychloroquin durch eine Reihe von chemischen Reaktionen. Der Prozess beginnt typischerweise mit der Kondensation von 4,7-Dichlorchinolin mit einer Hydroxychloroquin-Seitenkette unter Einwirkung eines Katalysators, um Hydroxychloroquin zu erhalten. Anschließend wird Hydroxychloroquin mit Deuteriumoxid umgesetzt, um Wasserstoffatome durch Deuterium zu ersetzen. Schließlich wird das deuterierte Hydroxychloroquin mit Schwefelsäure umgesetzt, um Hydroxychloroquin-d4 (Sulfat) zu bilden .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Hydroxychloroquin-d4 (Sulfat) ähneln denen für Hydroxychloroquin-Sulfat, mit zusätzlichen Schritten zur Deuterierung. Das Verfahren beinhaltet die großtechnische Synthese unter Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Einarbeitung von Deuteriumatomen zu gewährleisten. Das Endprodukt wird durch Kristallisation und andere Trennverfahren gereinigt, um die gewünschte Reinheit und Isotopenmarkierung zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hydroxychloroquin-d4 (Sulfat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Hydroxychloroquin kann zu Chinonderivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Hydroxychloroquin in seine entsprechenden Aminderivate umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können am Chlorchinolin-Rest auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole werden unter basischen Bedingungen verwendet.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Aminderivate.

Substitution: Substituierte Chinolinderivate

Vergleich Mit ähnlichen Verbindungen

Chloroquine: A closely related compound with similar antimalarial and antiviral properties.

Quinine: Another aminoquinoline used for the treatment of malaria.

Mefloquine: A synthetic derivative of quinine with antimalarial activity.

Uniqueness: Hydroxychloroquine-d4 (sulfate) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical methods. This isotopic labeling also helps in studying the pharmacokinetics and metabolism of hydroxychloroquine without interference from endogenous compounds .

Eigenschaften

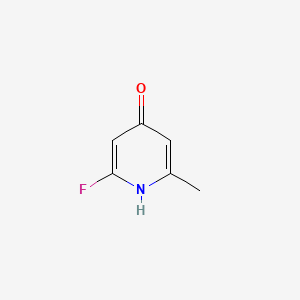

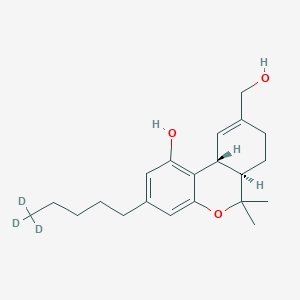

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]-1,1,2,2-tetradeuterioethanol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/i11D2,12D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCBIVZZPXRZKTI-ZYMFQSNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)